molecular formula C14H16N2O2 B069898 Benzyl 4-cyanopiperidine-1-carboxylate CAS No. 161609-84-3

Benzyl 4-cyanopiperidine-1-carboxylate

Cat. No.: B069898
CAS No.: 161609-84-3
M. Wt: 244.29 g/mol
InChI Key: UGKXZMBTBFELAS-UHFFFAOYSA-N
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Description

Benzyl 4-cyanopiperidine-1-carboxylate is a chemical compound with the molecular formula C14H16N2O2 . It is of particular interest due to its unique biochemical properties .


Synthesis Analysis

The synthesis of this compound and similar piperidone analogs has been a subject of considerable research . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The molecular structure of this compound comprises a benzyl group attached to a 4-cyanopiperidine-1-carboxylate group . The InChI code for this compound is 1S/C14H16N2O2/c15-10-12-6-8-16 (9-7-12)14 (17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 244.29 . It is a white to yellow solid or liquid at room temperature . The compound is stored in a refrigerator .

Scientific Research Applications

  • Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids : An electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator converts benzylic and other substrates to corresponding carboxylic acids, with applications in synthesizing medications like levetiracetam, an epilepsy treatment (Rafiee et al., 2018).

  • Design and Synthesis of Hydrophilic Aliphatic Polyesters : Describes the synthesis of cyclic esters containing protected functional groups, where monoprotection by benzylation plays a role. These materials have potential applications in biodegradable polymers and drug delivery systems (Trollsås et al., 2000).

  • Photocarboxylation of Benzylic C–H Bonds : This study reports a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, leading to 2-arylpropionic acids. This process has implications in the synthesis of various pharmaceuticals under metal-free conditions (Meng et al., 2019).

  • Enantioselective Synthesis of Pharmaceuticals : Outlines the synthesis of benzyl cyclohexylcarbamate, a precursor for potent CCR2 antagonists, using iodolactamization. This illustrates its application in the enantioselective synthesis of complex molecules (Campbell et al., 2009).

  • Synthesis of Novel 1,4-Benzodiazepine Derivatives : Describes a method for synthesizing 1,4-benzodiazepine derivatives, where N-benzylation is a key step. This has applications in creating compounds for therapeutic and synthetic chemistry purposes (Wang et al., 2008).

  • Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene : Demonstrates a method for direct benzylation of carboxylic acids, leading to benzyl esters. This has applications in organic synthesis and pharmaceutical compound development (Liu et al., 2013).

  • Electrocarboxylation of Benzyl Chlorides at a Silver Cathode : Investigates the electrocarboxylation of benzyl chlorides to carboxylic acids, a process with potential applications in organic synthesis and industrial chemistry (Scialdone et al., 2008).

Safety and Hazards

The safety information for Benzyl 4-cyanopiperidine-1-carboxylate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .

Properties

IUPAC Name

benzyl 4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKXZMBTBFELAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936566
Record name Benzyl 4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161609-84-3
Record name Benzyl 4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 161609-84-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-cyanopiperidine (5.00 g) in 10% aqueous sodium carbonate solution (100 mL) was cooled to 0° C. and treated dropwise with benzyl chloroformate (9.30 g). The resulting mixture was warmed to room temperature and stirred for 16 hours. The biphasic mixture was extracted with ethyl acetate. The organic extracts were washed with water and brine, combined, dried, filtered and evaporated. The resulting oil was purified by chromatography, with ethyl acetate:hexane (gradient 1:4, 1:2) as eluent, to give the protected piperidine as a clear oil (9.64 g); MS: m/z=245(M+1); NMR (CDCl3): 7.35 (m, 5), 5.13 (s, 2), 3.71 (m, 2), 3.44 (m, 2), 2.81 (m, 1), 1.88-1.60 (m, 4).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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